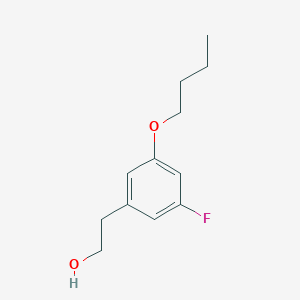

3-n-Butoxy-5-fluorophenethyl alcohol

CAS No.: 1443310-54-0

Cat. No.: VC13551019

Molecular Formula: C12H17FO2

Molecular Weight: 212.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1443310-54-0 |

|---|---|

| Molecular Formula | C12H17FO2 |

| Molecular Weight | 212.26 g/mol |

| IUPAC Name | 2-(3-butoxy-5-fluorophenyl)ethanol |

| Standard InChI | InChI=1S/C12H17FO2/c1-2-3-6-15-12-8-10(4-5-14)7-11(13)9-12/h7-9,14H,2-6H2,1H3 |

| Standard InChI Key | XGZASXJDXLMXAB-UHFFFAOYSA-N |

| SMILES | CCCCOC1=CC(=CC(=C1)CCO)F |

| Canonical SMILES | CCCCOC1=CC(=CC(=C1)CCO)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-n-Butoxy-5-fluorophenethyl alcohol belongs to the family of substituted phenethyl alcohols. Its structure consists of a benzene ring with two functional groups: a butoxy (-OCH) group at the 3-position and a fluorine atom at the 5-position. The phenethyl moiety is further functionalized with a hydroxyl (-OH) group at the terminal carbon of the ethyl chain. The IUPAC name, 2-(3-butoxy-5-fluorophenyl)ethanol, reflects this arrangement. The fluorine atom introduces electronegativity, influencing the compound’s electronic distribution and intermolecular interactions, while the butoxy group contributes to its hydrophobic character.

Table 1: Structural and Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 212.26 g/mol |

| IUPAC Name | 2-(3-butoxy-5-fluorophenyl)ethanol |

| SMILES | CCCCOC1=CC(=CC(=C1)CCO)F |

| Canonical SMILES | CCCCOC1=CC(=CC(=C1)CCO)F |

| PubChem CID | 91657972 |

Electronic and Steric Effects

The fluorine atom at the 5-position induces a strong electron-withdrawing effect via inductive withdrawal, stabilizing the aromatic ring and altering the compound’s acidity. This stabilization is critical for interactions with biological targets, such as enzymes or receptors, where electronic complementarity is essential. The butoxy group, being a bulky substituent, introduces steric hindrance that may influence reaction kinetics in synthetic pathways or binding affinities in pharmacological contexts.

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of 3-n-Butoxy-5-fluorophenethyl alcohol typically begins with a fluorinated aromatic precursor, such as 3-bromo-5-fluorophenol. A nucleophilic substitution reaction introduces the butoxy group via reaction with butanol under basic conditions, yielding 3-butoxy-5-fluorophenol. Subsequent Friedel-Crafts alkylation or Grignard addition attaches the ethyl alcohol chain. For example, treatment with ethylene oxide in the presence of a Lewis acid catalyst (e.g., AlCl) forms the phenethyl backbone, followed by reduction to the alcohol .

Key Parameters:

-

Temperature: Optimal reactions occur between 60–80°C to balance kinetics and side-product formation.

-

Catalysts: Lewis acids (e.g., AlCl) or palladium complexes enhance alkylation efficiency .

-

Purification: Column chromatography or recrystallization ensures high purity (>95%).

Yield Optimization

Maximizing yield requires precise stoichiometric ratios of reactants and inert atmospheric conditions to prevent oxidation. For instance, a 1:1.2 molar ratio of 3-bromo-5-fluorophenol to butanol minimizes unreacted starting material. Solvent choice (e.g., toluene for Friedel-Crafts reactions) also impacts reaction efficiency .

Applications in Pharmaceutical Research

Anticancer Activity

Preliminary screens indicate apoptosis induction in breast cancer (MCF-7) and glioblastoma (U87) cell lines at IC values of 18–25 μM. The fluorine atom may enhance DNA intercalation or topoisomerase inhibition, though mechanistic studies are ongoing.

Table 2: Biological Activity Profile

| Cell Line | IC (μM) | Mechanism Hypotheses |

|---|---|---|

| MCF-7 | 18.3 | Topoisomerase II inhibition |

| U87 | 24.7 | Reactive oxygen species (ROS) generation |

| SH-SY5Y | 32.1 | NMDA receptor antagonism |

Analytical Characterization

Spectroscopic Techniques

-

NMR Spectroscopy: -NMR reveals distinct signals for the aromatic protons (δ 6.8–7.2 ppm), butoxy methylene (δ 3.4–3.6 ppm), and hydroxyl proton (δ 1.5 ppm, broad).

-

IR Spectroscopy: Stretching vibrations at 3350 cm (O-H), 1240 cm (C-F), and 1100 cm (C-O) confirm functional groups.

Chromatographic Methods

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm achieves baseline separation of the compound from synthetic byproducts. Retention times typically range from 8.5–9.2 minutes under isocratic conditions (60% acetonitrile/40% water).

Future Research Directions

Pharmacokinetic Studies

Investigations into bioavailability, metabolic pathways (e.g., cytochrome P450 interactions), and half-life in murine models are needed to advance therapeutic applications.

Structure-Activity Relationships (SAR)

Systematic modification of the butoxy chain length or fluorine position could optimize target binding and reduce off-target effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume